molecular formula C10H8Cl4N2Pt B12888766 trans-Dichlorobis(4-chloropyridine)platinum

trans-Dichlorobis(4-chloropyridine)platinum

Cat. No.: B12888766
M. Wt: 493.1 g/mol
InChI Key: YGHCNZXRJBCDLV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-Dichlorobis(4-chloropyridine)platinum: is a coordination compound featuring a platinum(II) center coordinated by two chloride ions and two 4-chloropyridine ligands in a trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Dichlorobis(4-chloropyridine)platinum typically involves the reaction of potassium tetrachloroplatinate(II) with 4-chloropyridine in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the platinum center. The general reaction can be represented as follows:

K2[PtCl4]+24-chloropyridinetrans-[PtCl2(4-chloropyridine)2]K_2[PtCl_4] + 2 \, \text{4-chloropyridine} \rightarrow \text{trans-[PtCl}_2(\text{4-chloropyridine})_2] K2​[PtCl4​]+24-chloropyridine→trans-[PtCl2​(4-chloropyridine)2​]

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for larger scale production. This includes optimizing reaction conditions, solvent use, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: trans-Dichlorobis(4-chloropyridine)platinum can undergo ligand substitution reactions where the 4-chloropyridine ligands are replaced by other ligands such as phosphines, amines, or other nitrogen-containing ligands.

    Oxidation and Reduction Reactions: The platinum(II) center can be oxidized to platinum(IV) or reduced to platinum(0) under appropriate conditions, although these reactions are less common for this specific compound.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve the use of excess ligand and a suitable solvent such as dichloromethane or acetonitrile. Reactions are often carried out at room temperature or under reflux.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products:

    Substitution Reactions: Yield new platinum complexes with different ligands.

    Oxidation and Reduction Reactions: Yield platinum complexes in different oxidation states.

Scientific Research Applications

Chemistry:

    Catalysis: trans-Dichlorobis(4-chloropyridine)platinum can act as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.

Biology and Medicine:

    Anticancer Research: Platinum complexes are well-known for their anticancer properties. While cisplatin is the most famous example, other platinum complexes, including this compound, are being explored for their potential anticancer activity.

Industry:

    Material Science: This compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which trans-Dichlorobis(4-chloropyridine)platinum exerts its effects, particularly in biological systems, involves the coordination of the platinum center to biological molecules such as DNA. This coordination can lead to the formation of platinum-DNA adducts, which interfere with DNA replication and transcription, ultimately leading to cell death. The specific pathways and molecular targets can vary depending on the biological context and the specific platinum complex involved.

Comparison with Similar Compounds

    trans-Dichlorobis(triphenylphosphine)platinum(II): Another platinum(II) complex with similar coordination geometry but different ligands.

    cis-Dichlorobis(4-chloropyridine)platinum(II): The cis isomer of the compound, which has different chemical and biological properties due to the different spatial arrangement of the ligands.

Uniqueness: trans-Dichlorobis(4-chloropyridine)platinum is unique in its specific ligand environment, which can influence its reactivity, stability, and potential applications. The presence of 4-chloropyridine ligands can impart specific electronic and steric properties that differentiate it from other platinum complexes.

Properties

Molecular Formula

C10H8Cl4N2Pt

Molecular Weight

493.1 g/mol

IUPAC Name

4-chloropyridine;dichloroplatinum

InChI

InChI=1S/2C5H4ClN.2ClH.Pt/c2*6-5-1-3-7-4-2-5;;;/h2*1-4H;2*1H;/q;;;;+2/p-2

InChI Key

YGHCNZXRJBCDLV-UHFFFAOYSA-L

Canonical SMILES

C1=CN=CC=C1Cl.C1=CN=CC=C1Cl.Cl[Pt]Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.